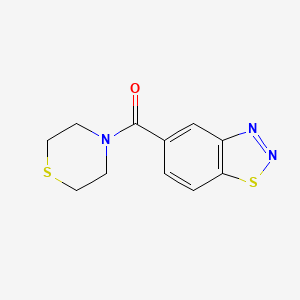

![molecular formula C17H19ClN4O3 B5563609 8-[(6-chloroimidazo[1,2-a]pyridin-2-yl)carbonyl]-3-ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5563609.png)

8-[(6-chloroimidazo[1,2-a]pyridin-2-yl)carbonyl]-3-ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a complex organic molecule that includes an imidazo[1,2-a]pyridine ring, which is a fused ring system involving an imidazole ring and a pyridine ring . This type of structure is often found in pharmaceuticals and other biologically active compounds.

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the imidazo[1,2-a]pyridine ring system, followed by various functional group interconversions to install the carbonyl, ethyl, and spirocyclic components. Unfortunately, without specific literature or resources, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound, based on its name, would include an imidazo[1,2-a]pyridine ring with a chlorine substituent, a carbonyl group, an ethyl group, and a spirocyclic structure involving an oxa (oxygen) atom and a diazaspiro (nitrogen) atom .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the imidazo[1,2-a]pyridine ring, the carbonyl group, and the spirocyclic structure. The chlorine atom could potentially be a site for nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carbonyl group and the potential for hydrogen bonding might influence its solubility properties .Applications De Recherche Scientifique

Anticancer and Antidiabetic Applications

A study explored the development of novel series of spirothiazolidines analogs, including derivatives similar to the specified compound, showing significant anticancer activities against human breast carcinoma (MCF-7) and human liver carcinoma (HepG-2) cell lines. Additionally, some compounds demonstrated higher therapeutic indices for both alpha-amylase and alpha-glucosidase inhibitors, indicating potential antidiabetic applications compared to the control, Acarbose (E. M. Flefel et al., 2019).

Antifungal Agents and Chitin Synthase Inhibitors

Research on 2,8-diazaspiro[4.5]decan-1-one derivatives aimed at discovering new antifungal agents revealed that some compounds exhibited moderate to excellent potency against chitin synthase (CHS), a key enzyme in fungal cell wall synthesis. Certain derivatives demonstrated potent inhibitory activity, comparable to polyoxin B, and showed selective antifungal activities, highlighting their potential as chitin synthase inhibitors and antifungal agents (Bing Li et al., 2019).

Antitumor Activities

The synthesis and biological evaluation of novel thiazole-based derivatives, including structures related to the query compound, were conducted to assess their potential antitumor and antifungal effects. Some of these compounds exhibited significant GI50 ranges in in vitro assays against various human tumor cell lines, alongside promising antifungal properties against Candida albicans and Cryptococcus neoformans. This research indicates the dual potential of these compounds as antitumor and antifungal agents (Juan E. Ramírez et al., 2015).

Novel Synthesis and Biological Evaluation

Another study focused on the design and synthesis of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. These compounds were evaluated for their antimicrobial activities in vitro, with some displaying moderated to excellent inhibitory activities against chitin synthase, showcasing their potential as novel antifungal agents with selective activity (Bing Li et al., 2019).

Propriétés

IUPAC Name |

8-(6-chloroimidazo[1,2-a]pyridine-2-carbonyl)-3-ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClN4O3/c1-2-20-11-17(25-16(20)24)5-7-21(8-6-17)15(23)13-10-22-9-12(18)3-4-14(22)19-13/h3-4,9-10H,2,5-8,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVQPZVPLSXWYON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC2(CCN(CC2)C(=O)C3=CN4C=C(C=CC4=N3)Cl)OC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-[(6-Chloroimidazo[1,2-a]pyridin-2-yl)carbonyl]-3-ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(7-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5563530.png)

![N-(2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-4-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)benzamide](/img/structure/B5563536.png)

![ethyl 2-[(4-methoxyphenyl)hydrazono]-3,5-dimethyl-2H-pyrrole-4-carboxylate](/img/structure/B5563549.png)

![4-(methoxymethyl)-6-methyl-2-(1-piperidinylcarbonyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B5563554.png)

![4-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}-1-piperazinesulfonamide](/img/structure/B5563558.png)

![3-chloro-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B5563563.png)

![2-[rel-(3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-ylcarbonyl]-3,5,7-trimethyl-1H-indole hydrochloride](/img/structure/B5563564.png)

![ethyl 3-[4-(7-ethyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)-1-piperazinyl]propanoate](/img/structure/B5563573.png)

![N-[(3,4-dimethylphenyl)(3-pyridinyl)methyl]-3-(4-methyl-1,3-thiazol-5-yl)propanamide](/img/structure/B5563594.png)

![1-[(3-methylbenzyl)sulfonyl]-N-[3-(1-pyrrolidinyl)butyl]-4-piperidinecarboxamide](/img/structure/B5563597.png)

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide](/img/structure/B5563607.png)

![4-[4-(3-fluorobenzoyl)-1-piperazinyl]-2-methyl-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5563631.png)